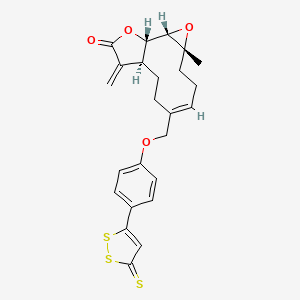
anti-TNBC agent-4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anti-TNBC agent-4 is a novel compound designed to target triple-negative breast cancer (TNBC), a highly aggressive and difficult-to-treat subtype of breast cancer. TNBC lacks the expression of estrogen receptors, progesterone receptors, and human epidermal growth factor receptor 2, making it unresponsive to many conventional therapies . This compound has shown promising results in preclinical studies, demonstrating significant anti-cancer activity both in vitro and in vivo .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of anti-TNBC agent-4 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The synthetic route typically starts with the preparation of a core scaffold, followed by functionalization through various chemical reactions such as alkylation, acylation, and cyclization . Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis while maintaining the quality and consistency of the product. This involves optimizing reaction conditions, using large-scale reactors, and implementing stringent quality control measures. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility .
化学反応の分析
Types of Reactions
Anti-TNBC agent-4 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of functional groups to less oxidized states.
Substitution: Replacement of one functional group with another.
Cyclization: Formation of ring structures from linear precursors.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions include various intermediates and the final this compound compound. Each step in the synthesis is carefully monitored to ensure the formation of the correct product and to minimize side reactions .
科学的研究の応用
Anti-TNBC agent-4 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes, such as cell cycle regulation and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating TNBC and other cancers.
Industry: Utilized in the development of targeted drug delivery systems and combination therapies
作用機序
The mechanism of action of anti-TNBC agent-4 involves targeting specific molecular pathways that are dysregulated in TNBC. It inhibits key signaling pathways such as the phosphatidylinositol-3-kinase/protein kinase B/mammalian target of rapamycin pathway and the signal transducer and activator of transcription 3 pathway . By disrupting these pathways, this compound induces cell cycle arrest, apoptosis, and DNA damage in TNBC cells, thereby inhibiting tumor growth and metastasis .
類似化合物との比較
Similar Compounds
Similar compounds to anti-TNBC agent-4 include:
Lasiokaurin: A natural diterpenoid with significant anti-TNBC activity.
Oridonin Hybrids: Compounds with conventional antitumor pharmacophores showing potent anti-TNBC effects.
Paclitaxel Conjugates: Redox-responsive conjugates designed for targeted chemotherapy in TNBC.
Uniqueness
This compound stands out due to its multitargeted approach, effectively inhibiting multiple signaling pathways involved in TNBC progression. This makes it a promising candidate for combination therapies and personalized medicine .
特性
分子式 |
C24H24O4S3 |
|---|---|
分子量 |
472.6 g/mol |
IUPAC名 |
(1S,2S,4R,7E,11S)-4-methyl-12-methylidene-8-[[4-(5-sulfanylidenedithiol-3-yl)phenoxy]methyl]-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one |
InChI |
InChI=1S/C24H24O4S3/c1-14-18-10-5-15(4-3-11-24(2)22(28-24)21(18)27-23(14)25)13-26-17-8-6-16(7-9-17)19-12-20(29)31-30-19/h4,6-9,12,18,21-22H,1,3,5,10-11,13H2,2H3/b15-4+/t18-,21-,22-,24+/m0/s1 |
InChIキー |
YMBSYMMRLQHOJD-SVKFYZNQSA-N |
異性体SMILES |
C[C@@]12CC/C=C(\CC[C@@H]3[C@@H]([C@@H]1O2)OC(=O)C3=C)/COC4=CC=C(C=C4)C5=CC(=S)SS5 |
正規SMILES |
CC12CCC=C(CCC3C(C1O2)OC(=O)C3=C)COC4=CC=C(C=C4)C5=CC(=S)SS5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


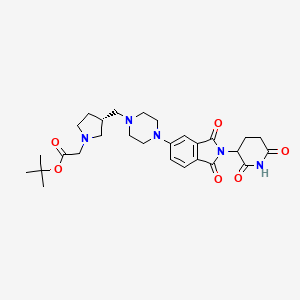


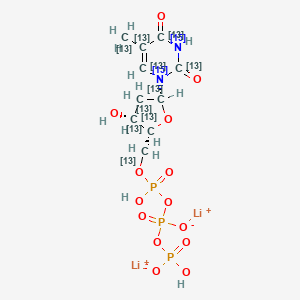
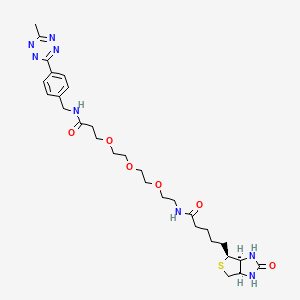


![8-bromo-N-[6-(4-propan-2-yl-1,2,4-triazol-3-yl)pyridin-2-yl]quinoline-2-carboxamide](/img/structure/B12372641.png)
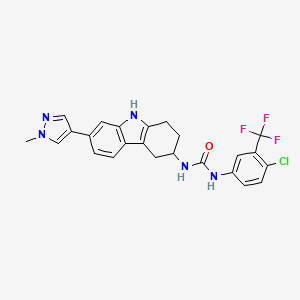
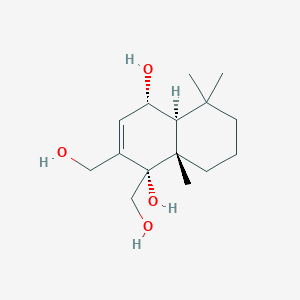
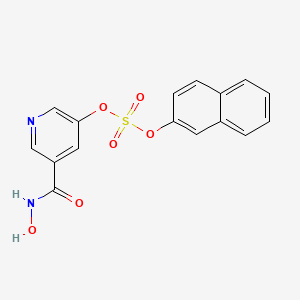

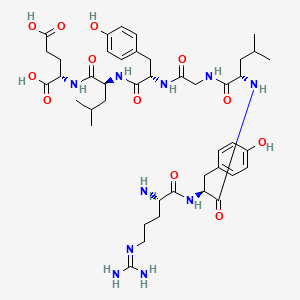
![(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,15S,16R,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15,16-diol](/img/structure/B12372682.png)
